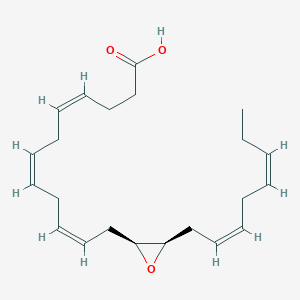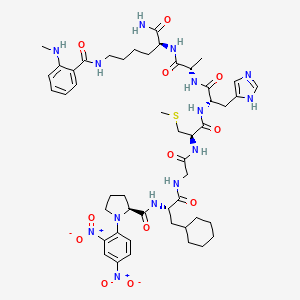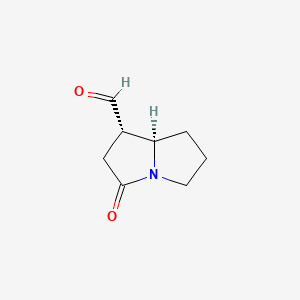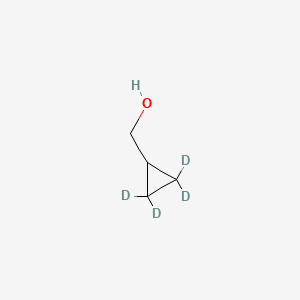
Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This peptide is also known as Goserelin . It is a synthetic peptide analog of LHRH (Luteinizing Hormone-Releasing Hormone) and is used in the treatment of prostate cancer, advanced breast cancer, and in the management of endometriosis .
Molecular Structure Analysis
The molecular weight of this peptide is 1269.43 . Its chemical formula is C₅₉H₈₄N₁₈O₁₄ . The exact molecular structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The peptide is stored at temperatures below -15°C . Other physical and chemical properties such as solubility, stability, and hygroscopicity would typically be determined experimentally.Scientific Research Applications
Prostate Cancer Treatment
Goserelin acetate, a synthetic peptide analog of LHRH, is used in the treatment of prostate cancer . It works by inhibiting the secretion of luteinizing hormone in the pituitary gland, which can cause a decrease in serum testosterone .
Breast Cancer Management
In addition to prostate cancer, Goserelin acetate is also used in the treatment of advanced breast cancer . It helps in managing the disease by reducing the levels of certain hormones in the body .
Endometriosis Management
Goserelin acetate is used in the management of endometriosis, a painful disorder in which tissue that normally lines the inside of the uterus grows outside the uterus . By reducing hormone levels, it can help to alleviate the symptoms of this condition .
Industrial Testing Applications
The compound is used in various industrial testing applications . However, the specific details of these applications are not provided in the search results .
Microbiology Methods
It is also used in microbiology methods . The exact nature of these methods is not specified in the search results .
Molecular Biology Methods
The compound is used in molecular biology methods . The specific details of these methods are not provided in the search results .
Mechanism of Action
Target of Action
The primary target of PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2, also known as Buserelin, is the gonadotropin-releasing hormone (GnRH) receptor . This receptor is pivotal in directing the production of sex hormones, testosterone in males and estradiol in females .
Mode of Action
Buserelin, being a synthetic GnRH agonist, emulates the functions of GnRH in the pituitary gland by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The continuous administration of Buserelin desensitizes the pituitary gland receptors, leading to a reduction in LH and FSH production .
Biochemical Pathways
The suppression of LH and FSH production by Buserelin affects the hypothalamic-pituitary-gonadal axis . This leads to a significant reduction in testosterone for males and estradiol for females . The downstream effects of this suppression have therapeutic applications in hormone-sensitive conditions .
Pharmacokinetics
It is known that buserelin is administered via subcutaneous implant , which suggests that it bypasses the first-pass metabolism, potentially enhancing its bioavailability.
Result of Action
The hormonal suppression of Buserelin has therapeutic applications. In prostate cancer, which is often hormone-sensitive, reducing testosterone levels can help slow down the growth of cancer cells . In certain gynecological conditions, such as endometriosis, suppressing estradiol production can alleviate symptoms associated with these conditions . In breast cancer, which can be influenced by estradiol, Buserelin may be used to suppress its growth .
Action Environment
The action, efficacy, and stability of Buserelin can be influenced by various environmental factorsFor instance, the storage temperature for Buserelin is recommended to be less than -15°C , suggesting that temperature could affect its stability.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNNKHFXUISN-URPVMXJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H83N17O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1226.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Ser(tBu)6,Pro-NHNH29)-LHRH | |
CAS RN |
147688-42-4 |
Source


|
| Record name | 147688-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
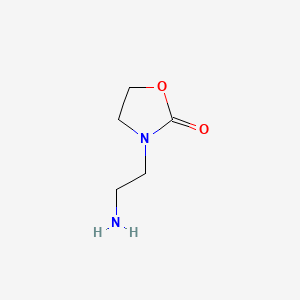
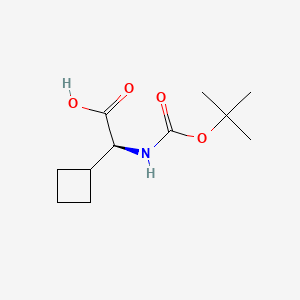
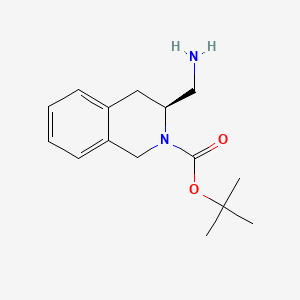

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)

